3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-
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Overview
Description
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound features a carboxamide group at position 3 and a 6-substituted amino group linked to a 4-methoxyphenylmethyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.
Substitution with the Amino Group: The 6-position amino group can be introduced through nucleophilic substitution reactions, where the amino group is linked to the 4-methoxyphenylmethyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted amino groups.
Scientific Research Applications
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Carboxamide Derivatives: Compounds with carboxamide groups at different positions.
Amino-substituted Pyridazines: Compounds with amino groups at various positions on the pyridazine ring.
Uniqueness
3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxamide group and a 6-substituted amino group linked to a 4-methoxyphenylmethyl moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methylamino]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-19-10-4-2-9(3-5-10)8-15-12-7-6-11(13(14)18)16-17-12/h2-7H,8H2,1H3,(H2,14,18)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHOEXVURUSANW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.